

A Comparative Guide to the Potency of GSK1059615 and GSK2126458

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Compound of Interest

Compound Name: GSK1059615

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An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.^[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.^{[2][3]} **GSK1059615** and GSK2126458 (also known as Omipalisib) are two potent, orally bioavailable small-molecule inhibitors that target this crucial pathway. Both compounds were developed by GlaxoSmithKline and function as dual inhibitors of PI3K and mTOR.^{[4][5]} This guide provides a detailed, data-driven comparison of their potency, supported by experimental data and methodologies.

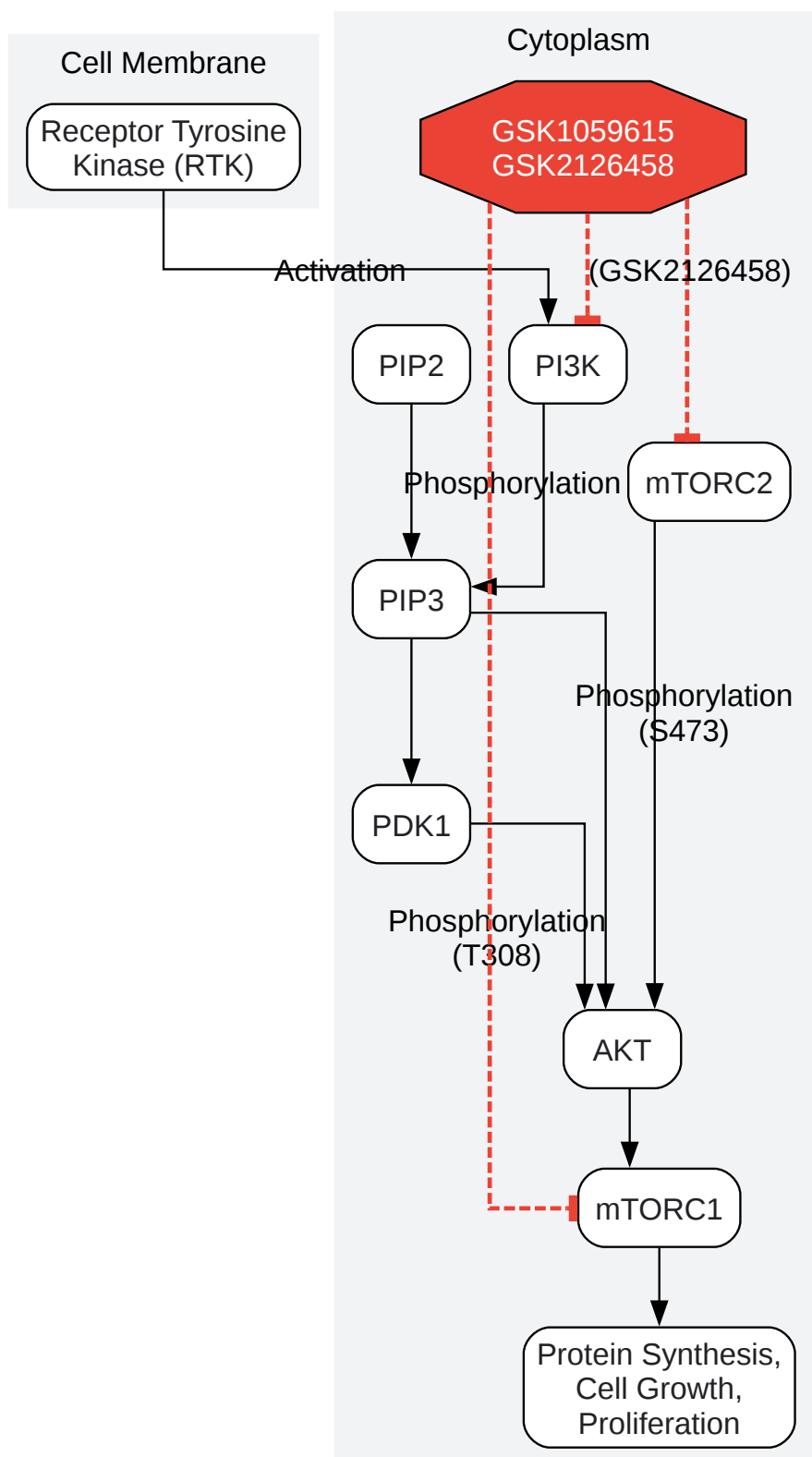
Data Presentation: Biochemical and Cellular Potency

A direct comparison of the inhibitory activities of **GSK1059615** and GSK2126458 reveals significant differences in their potency. GSK2126458 demonstrates substantially greater potency across all class I PI3K isoforms and mTOR complexes in biochemical assays, with inhibitory constants (K_i) in the picomolar range. In cellular assays, this translates to sub-nanomolar inhibition of AKT phosphorylation.^[6]

Target	Parameter	GSK1059615	GSK2126458 (Omipalisib)	Reference(s)
Biochemical				
PI3K α (p110 α)	IC50 / Ki	0.4 nM / 0.42 nM	0.019 nM (Ki)	[4] [7] [8]
PI3K β (p110 β)	IC50 / Ki	0.6 nM	0.13 nM (Ki)	[4] [7] [8]
PI3K δ (p110 δ)	IC50 / Ki	2 nM / 1.7 nM	0.024 nM (Ki)	[4] [7] [8]
PI3K γ (p110 γ)	IC50 / Ki	5 nM / 0.47 nM	0.06 nM (Ki)	[4] [7] [8]
mTOR (mTORC1)	IC50 / Ki	12 nM	0.18 nM (Ki)	[4] [7] [8]
mTOR (mTORC2)	IC50 / Ki	Not specified	0.3 nM (Ki)	
p110 α mutants	Ki	Not specified	8-9 pM	[2] [6]
Cellular				
pAkt (S473)	IC50	40 nM (T47D)	0.41 nM (T47D)	[6] [8]
pAkt (S473)	IC50	40 nM (BT474)	0.18 nM (BT474)	[6] [8]
Cell Growth	IC50	Not specified	2.4 nM (BT474)	[6]
Cell Growth	IC50	Not specified	3 nM (T47D)	[6]

Mechanism of Action and Signaling Pathway

Both **GSK1059615** and GSK2126458 are ATP-competitive inhibitors that bind to the catalytic lysine within the ATP-binding pocket of PI3K and mTOR kinases.[\[2\]](#)[\[7\]](#) By inhibiting PI3K, these compounds prevent the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger required for the activation of AKT.[\[9\]](#) The subsequent inhibition of mTOR, a key downstream effector of AKT, further disrupts signals that promote cell growth and proliferation.[\[3\]](#)[\[10\]](#) This dual inhibition leads to cell cycle arrest, primarily in the G1 phase, and can induce apoptosis in cancer cells.[\[6\]](#)[\[7\]](#)[\[11\]](#) GSK2126458 is a potent inhibitor of both mTORC1 and mTORC2 complexes, which is believed to enhance its antiproliferative efficacy.[\[2\]](#)



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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition points.

Experimental Protocols

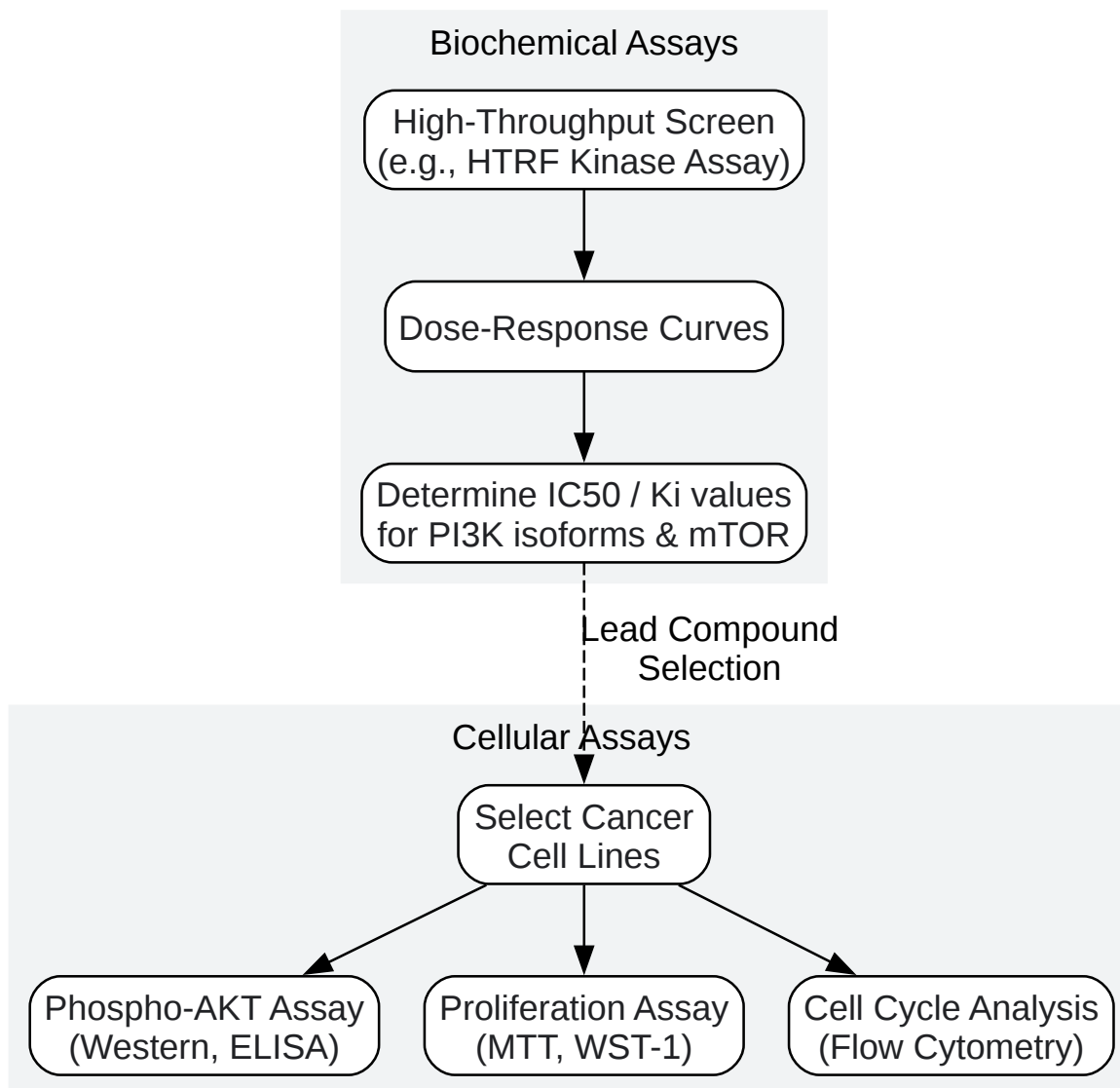
The potency of these inhibitors is determined through a combination of biochemical and cellular assays.

1. Biochemical Kinase Assays: The primary method for determining IC₅₀ and K_i values is through in vitro kinase assays. A common format is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[\[8\]](#)

- Principle: This assay measures the enzymatic activity of purified PI3K isoforms or mTOR kinase. The kinase phosphorylates a specific substrate (e.g., PIP2). A europium-labeled antibody that recognizes the phosphorylated product and a streptavidin-XL665 conjugate that binds to a biotinylated tag on the substrate are added. When the substrate is phosphorylated, the donor (europium) and acceptor (XL665) are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).
- Procedure:
 - The inhibitor (**GSK1059615** or GSK2126458) is serially diluted in DMSO and added to a multi-well plate.[\[8\]](#)
 - The purified kinase enzyme (e.g., p110 α , mTOR) is added and pre-incubated with the inhibitor.[\[8\]](#)
 - The reaction is initiated by adding the substrate (e.g., PIP2) and ATP.[\[8\]](#)
 - After incubation, the reaction is stopped, and the detection reagents (antibody and streptavidin-XL665) are added.[\[8\]](#)
 - The HTRF signal is read on a compatible plate reader. The signal intensity is inversely proportional to the inhibitor's potency.
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

2. Cellular Assays: Cellular assays are crucial for confirming on-target activity within a biological context and assessing the compound's effect on cell proliferation and survival.

- Phospho-Protein Analysis (pAkt): This assay measures the inhibition of downstream signaling.
 - Cancer cell lines (e.g., BT474, T47D) are seeded in 96-well plates.[\[6\]](#)[\[8\]](#)
 - Cells are treated with a range of inhibitor concentrations for a specified time.
 - Cells are then lysed, and the levels of phosphorylated AKT (at Ser473 or Thr308) and total AKT are quantified using methods like ELISA, Western Blot, or high-throughput platforms like LanthaScreen™.[\[12\]](#)[\[13\]](#)
 - The ratio of phosphorylated to total protein is determined, and IC50 values are calculated.[\[2\]](#)
- Cell Proliferation/Viability Assay (MTT/WST-1): This assay measures the inhibitor's effect on cell growth.[\[14\]](#)[\[15\]](#)
 - Cells are seeded and treated with the inhibitor for an extended period (e.g., 72-96 hours).
 - A reagent like MTT or WST-1 is added, which is converted into a colored formazan product by metabolically active cells.
 - The absorbance is measured, which correlates with the number of viable cells.
 - The growth IC50 (gIC50) is calculated from the dose-response curve.[\[6\]](#)



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Figure 2: General experimental workflow for inhibitor characterization.

Conclusion

Both **GSK1059615** and GSK2126458 are potent dual inhibitors of the PI3K/mTOR pathway. However, the supporting experimental data clearly indicates that GSK2126458 (Omipalisib) is significantly more potent than **GSK1059615**. Its inhibitory activity in biochemical assays is in the low picomolar range, approximately 20- to 100-fold more potent than **GSK1059615** against PI3K α .^{[6][7]} This superior biochemical potency is mirrored in cellular assays, where

GSK2126458 inhibits AKT phosphorylation and cell growth at sub-nanomolar to low nanomolar concentrations, respectively.[6] The development of **GSK1059615** was discontinued, while GSK2126458 advanced further into clinical trials for the treatment of cancer.[3][4] The remarkable potency of GSK2126458, particularly against activating mutants of PI3K α , underscores its potential as a targeted therapeutic agent.[2]

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